molecular formula C12H14N2O B123596 2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one CAS No. 61196-37-0

2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one

Cat. No. B123596
CAS RN: 61196-37-0
M. Wt: 202.25 g/mol
InChI Key: GTRDOUXISKJZGL-UHFFFAOYSA-N
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Description

The compound "2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one" is a derivative of the pyrazinoisoquinoline class, which is a structural motif found in various natural products and synthetic compounds with potential biological activities. The papers provided discuss the synthesis, molecular structure, and chemical properties of related pyrazinoisoquinoline derivatives, which can offer insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from simple precursors. For instance, the synthesis of tetrahydroisoquinoline derivatives is achieved through an amido iminium ion cyclization reaction, starting from glycine anhydride and dimethoxybenzaldehyde . Another method involves the reaction of substituted methyl aroylpyruvates with aminomethyl-tetrahydroisoquinoline, yielding 3-aroylmethylene tetrahydro pyrazinoisoquinolinones . A practical synthesis protocol for pyrazinoisoquinolines includes a one-pot cyclization process followed by a Heck cyclization, transforming Ugi adducts into tricyclic systems . These methods highlight the versatility of synthetic approaches to access the pyrazinoisoquinoline core.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using various spectroscopic techniques, including infrared (IR) spectroscopy, proton nuclear magnetic resonance (^1H NMR), and mass spectrometry . These techniques ensure the correct assembly of the molecular framework and the identification of substituents on the pyrazinoisoquinoline ring system.

Chemical Reactions Analysis

The chemical reactivity of the pyrazinoisoquinoline derivatives is influenced by the substituents and the reaction conditions. For example, the domino reaction catalyzed by indium chloride in water leads to the efficient synthesis of tetrahydroquinoline derivatives, with most cyclization products showing cis selectivity . The choice of cyclic enol ether also affects the reactivity and selectivity of the cyclization reaction.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazinoisoquinoline derivatives are closely related to their molecular structure. The presence of substituents can significantly influence the compound's biological activity, as seen in the synthesis of a rigid analogue of the atypical antidepressant mianserin, which exhibits excellent atypical antidepressant activity . The optical isomerism of these compounds also plays a crucial role in their pharmacological profile, with specific optical isomers showing enhanced activity.

Scientific Research Applications

Spectral and Chemical Properties

The spectral properties of acyl derivatives of pyrazino[2,1-a]isoquinolin-4-one have been explored, demonstrating significant potential in chemical analysis and synthesis. Key studies include the dehydrogenation and oxidation processes of these derivatives, providing insights into their structural and chemical behavior (Kieć-Kononowicz, 1989).

Synthesis and Antifungal Activities

The synthesis of novel pyrazino[2,1-a]isoquinolin derivatives has been a focus, with these compounds showing significant antifungal activities. These studies highlight the potential of these derivatives in developing new antifungal agents, as some compounds showed stronger activities than existing treatments (Tang et al., 2010).

Medicinal Chemistry Applications

In medicinal chemistry, pyrazino[2,1-a]isoquinoline derivatives are noted for their antihelmintic, antiprotozoal, and antifungal activities. This has led to significant research in efficient synthesis methods, especially focusing on bioactive derivatives (Zani et al., 2016).

Development of Therapeutic Agents

Research into pyrazino[2,1-a]isoquinolin analogues as activators of Nrf2/ARE signaling, both in vitro and in vivo, shows promise in the development of therapeutic agents. Simplification of the ring system in these studies has enhanced water solubility and membrane permeability, crucial for drug development (Dai et al., 2017).

Neurogenic Effects

The discovery of neurogenic compounds in this chemical class, which have shown profound effects on human neural progenitor cells, opens up possibilities in treating conditions associated with neurogenesis impairment diseases (Lin et al., 2015).

properties

IUPAC Name

1,2,3,6,7,11b-hexahydropyrazino[2,1-a]isoquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c15-12-8-13-7-11-10-4-2-1-3-9(10)5-6-14(11)12/h1-4,11,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRDOUXISKJZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CNCC2=O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80970712
Record name 1,2,3,6,7,11b-Hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80970712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one

CAS RN

61196-37-0, 55375-90-1
Record name 1,2,3,6,7,11b-Hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61196-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Praziquanamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,6,7,11b-Hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80970712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-Pyrazino[2,1-a]isoquinolin-4-one, 1,2,3,6,7,11b-hexahydro
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Record name Praziquanamine
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Further embodiments disclosed herein provide a process for the preparation of Praziquantel of formula I by cyclisation of 2-[(2,2-dimethoxyethyl)amino]-N-(2-phenylethyl)acetamide using an acid in the presence of a solvent to obtain 4-oxo-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinoline; and acylation of 4-oxo-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinoline with cyclohexanoylchloride in presence of a base and a solvent to obtain Praziquantel.
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Synthesis routes and methods II

Procedure details

Eur. J. Org. Chem. 2008, 895-913 describes a process comprising: a) reacting phenylethylamine with chloroacetyl chloride in presence of sodium bicarbonate to obtain 2-chloro-N-phenethylacetamide, b) treating 2-chloro-N-phenethylacetamide with aminoacetaldehyde dimethylacetal to give 2-[2,2-dimethoxyethyl)amino]-N-(2-phenylethyl)acetamide, c) making hydrochloride salt of 2-[(2,2-dimethoxyethyl)amino]-N-(2-phenylethyl)acetamide, and d) cyclising using sulphuric acid to form praziquanamine (i.e.4-oxo-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinoline).
[Compound]
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hydrochloride salt
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

2-(2,2-Dimethoxy-ethylamino)-N-phenethyl-acetamide hydrochloride (8.77 g, 29.0 mmol) was added to the ice-cooled sulfuric acid (8.8 ml) and the mixture was stirred for 3.5 hours at room temperature. Ice-water was added to the solution after cooling by ice and the resulting solution was extracted with dichloromethane after adjusted to pH 12 with 20% aqueous sodium hydroxide. The organic layer was washed with brine and dried with magnesium sulfate, and then the solvents were removed under reduced pressure. Recrystallization of the residue with hexane-ethyl acetate afforded 1,2,3,6,7,11b-hexahydro-pyrazino[2,1-a]isoquinolin-4-one (4.38 g, 75%).
Name
2-(2,2-Dimethoxy-ethylamino)-N-phenethyl-acetamide hydrochloride
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Synthesis routes and methods V

Procedure details

g. of 2-benzoyl-4-oxo-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinoline is boiled with 20 ml. concentrated potassium hydrogen sulfate solution for 48 hours. The solution is subsequently extracted with chloroform, and the organic phase is dried with sodium sulfate and evaporated. 4-oxo-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinoline of m.p. 119°-120° C. is obtained in a yield of 91%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one
Reactant of Route 2
2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one
Reactant of Route 3
2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one
Reactant of Route 4
2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one
Reactant of Route 5
2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one
Reactant of Route 6
2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one

Citations

For This Compound
46
Citations
Y Wang, H Wang, C Qian, J Tang, W Zhou, X Liu… - Biochemical …, 2016 - Elsevier
NLRP3 inflammasome is a key component of the inflammatory process and its dysregulation contributes to IBD for its ability to induce IL-1β release. Previously, we reported that a novel …
Number of citations: 54 www.sciencedirect.com
M Xi, J Jia, H Sun, Z Sun, J Jiang, Y Wang… - Journal of Medicinal …, 2013 - ACS Publications
Nrf2-mediated activation of ARE regulates expression of cytoprotective enzymes against oxidative stress, inflammation, and carcinogenesis. We have discovered a novel structure (1) as …
Number of citations: 43 pubs.acs.org
C Marchetti, E Mezzaroma, S Toldo - Immunobiology, 2015 - europepmc.org
3-(2-Oxo-2-phenylethylidene)-2, 3, 6, 7-tetrahydro-1H-pyrazino [2, 1-a] isoquinolin-4 (11bH)-one (compound 1), a novel potent Nrf2/ARE inducer, protects against DSS-induced colitis …
Number of citations: 3 europepmc.org
H Tang, C Zheng, J Zhu, B Fu, Y Zhou… - Archiv der …, 2010 - Wiley Online Library
A series of novel pyrazino[2,1‐a]isoquinolin compounds were designed, synthesized, and their antifungal activities in vitro were evaluated. The results showed that all of the title …
Number of citations: 11 onlinelibrary.wiley.com
Y Chen, Z Zheng, C Li, Y Pan, X Tang… - Oxidative medicine and …, 2019 - hindawi.com
Resveratrol (RSV) is a naturally occurring polyphenol that exhibits pleiotropic health benefits, including anticolitis and colon cancer-protective activity. Recently, we identified the novel …
Number of citations: 15 www.hindawi.com
T Sho, JX Xu - Biotechnology and applied biochemistry, 2019 - Wiley Online Library
Inflammation, as a common immune response to various infections or injuries, can cause many dangerous and complicated diseases. Inflammasome is a protein complex playing a vital …
Number of citations: 90 iubmb.onlinelibrary.wiley.com
Z Dai, X Chen, L An, C Li, N Zhao, F Yang… - Journal of Medicinal …, 2020 - ACS Publications
The NLRP3 inflammasome is a critical component of innate immunity, which defends internal and external threats. However, inappropriate activation of the NLRP3 inflammasome …
Number of citations: 35 pubs.acs.org
MC Egbujor, P Tucci, UC Onyeije, CN Emeruwa… - Molecules, 2023 - mdpi.com
Several nitrogen heterocyclic analogues have been applied to clinical practice, and about 75% of drugs approved by the FDA contain at least a heterocyclic moiety. Thus, nitrogen …
Number of citations: 1 www.mdpi.com
P Li, M Chang - International Journal of Molecular Sciences, 2021 - mdpi.com
Oxidative stress is a major contributor to the pathogenesis of various inflammatory diseases. Accumulating evidence has shown that oxidative stress is characterized by the …
Number of citations: 48 www.mdpi.com
C Pellegrini, L Antonioli, G Lopez-Castejon… - Frontiers in …, 2017 - frontiersin.org
Several lines of evidence point out the relevance of nucleotide-binding oligomerization domain leucine rich repeat and pyrin domain-containing protein 3 (NLRP3) inflammasome as a …
Number of citations: 194 www.frontiersin.org

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